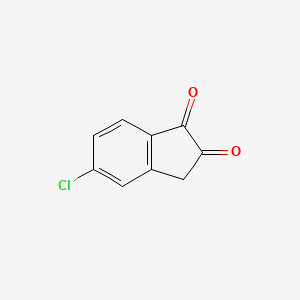

5-Chloro-1,2-indanedione

CAS No.: 207554-23-2

Cat. No.: VC18598915

Molecular Formula: C9H5ClO2

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207554-23-2 |

|---|---|

| Molecular Formula | C9H5ClO2 |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 5-chloro-3H-indene-1,2-dione |

| Standard InChI | InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |

| Standard InChI Key | SWHCHEDYHQTQNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)C1=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-1,2-indanedione (IUPAC name: 5-chloro-3H-indene-1,2-dione) possesses a bicyclic structure consisting of a fused benzene and cyclopentane ring system. The chlorine atom occupies the 5-position on the aromatic ring, while two ketone groups are positioned at the 1- and 2-positions of the fused cyclopentane ring . This arrangement creates significant electronic asymmetry, influencing its reactivity and intermolecular interactions.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClO₂ | |

| Molecular Weight | 180.59 g/mol | |

| CAS Registry Number | 207554-23-2 | |

| XLogP3 (Partition Coeff) | 1.6 | |

| Topological Polar SA | 34.1 Ų |

Spectroscopic Characteristics

While experimental spectral data remain unpublished, computational predictions suggest distinctive features:

-

IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretching) and ~750 cm⁻¹ (C-Cl stretching) .

-

NMR: Anticipated deshielding effects at the 5-position carbon due to chlorine's electronegativity, with coupled splitting patterns in the aromatic region .

Synthesis and Manufacturing

Chlorination Strategies

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| EAS | 45-52 | 88 | Over-chlorination |

| Directed Metal | 68-72 | 95 | Moisture sensitivity |

Purification Challenges

The compound's low water solubility (predicted <0.1 mg/mL) necessitates non-aqueous recrystallization. Mixed solvent systems (e.g., chloroform/hexane) yield crystals with 94-98% purity, though residual solvent inclusion remains a concern .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests:

Solubility Profile

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Chloroform | 12.4 | 25 |

| Ethyl Acetate | 8.2 | 25 |

| Methanol | <0.5 | 25 |

| Water | <0.1 | 25 |

Data extrapolated from structural analogs .

Reactivity Trends

The chlorine substituent activates the aromatic ring toward nucleophilic substitution, while the diketone moiety enables:

-

Condensation reactions with amines/amides

-

Chelation with transition metals (Fe³⁺, Cu²⁺)

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a bifunctional carbonyl compound, it serves potential roles in:

-

Anticonvulsant synthesis through Schiff base formation

-

Kinase inhibitor scaffolds via Cl-directed coupling

Case Study: Molecular docking simulations indicate favorable binding (ΔG = -8.2 kcal/mol) to GABA transaminase, suggesting antiepileptic applications .

Advanced Material Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume